5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
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Scientific Research Applications
Discovery and Molecular Design
Research has led to the discovery and development of compounds with structural motifs similar to 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, which show promise in various therapeutic areas. For instance, the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure highlights the potential for designing novel therapeutics targeting dopamine receptors, with applications in treating disorders such as schizophrenia (Möller et al., 2017).
Molecular Structure and Interaction Studies
The structural analysis of compounds incorporating pyrazole, piperidine, and aniline moieties, as well as their interaction with biological targets, is crucial for understanding their potential as therapeutic agents. Studies on s-triazine derivatives incorporating these moieties have shed light on the intermolecular interactions and electronic properties that could inform the design of drugs with improved efficacy and safety profiles (Shawish et al., 2021).
Antimicrobial and Antitumor Activities
Compounds with structural similarities to the queried molecule have been evaluated for their antimicrobial and antitumor activities. The synthesis and evaluation of new pyridine-2(1H)-thiones and their derivatives have demonstrated significant potential in this regard, indicating the broader applicability of these compounds in developing treatments for infections and cancer (Othman, 2013).
Receptor Binding and Pharmacological Properties
Investigations into the receptor binding and pharmacological properties of related compounds have provided insights into their potential as ligands for specific receptors, contributing to the development of targeted therapies. For example, studies on the synthesis and in vitro receptor binding assay of pyrazolo[1,5-α]pyridines have highlighted their affinity for dopamine receptors, suggesting their utility in neurological and psychiatric disorders (Guca, 2014).
properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-27-16-20(22-21(17-27)24(32)30(26-22)19-8-3-2-4-9-19)23(31)29-13-11-28(12-14-29)15-18-7-5-6-10-25-18/h2-10,16-17H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWPLCIDOGCICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
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